ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves several steps, starting with the reaction of 4-chloro-2-methylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
ETHYL 1-[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE: Similar structure but different position of the chloro group.
ETHYL 1-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE: Different position of the piperidine moiety. These compounds share similar chemical properties but may exhibit different biological activities due to structural differences.
Properties
IUPAC Name |
ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2S/c1-3-21-15(20)12-6-8-19(9-7-12)16(22)18-14-5-4-13(17)10-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGGKVBLRDUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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